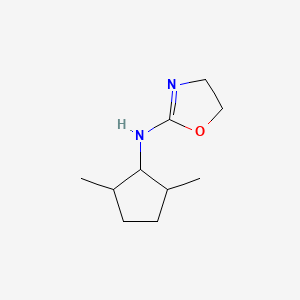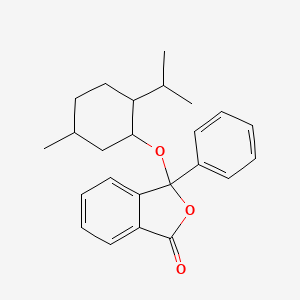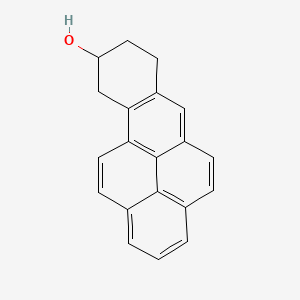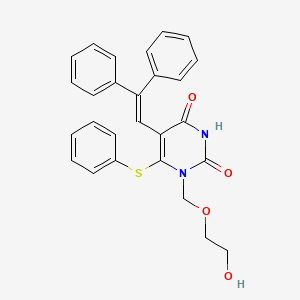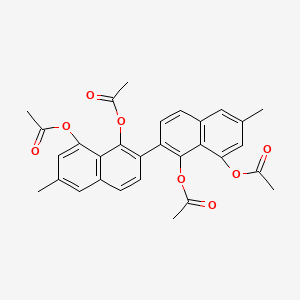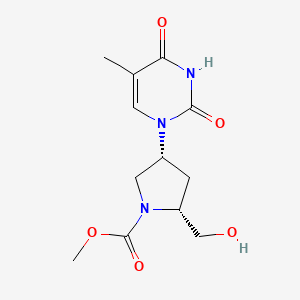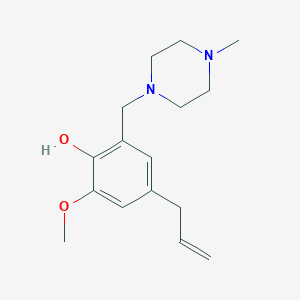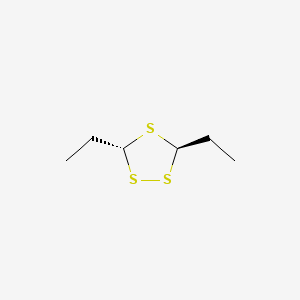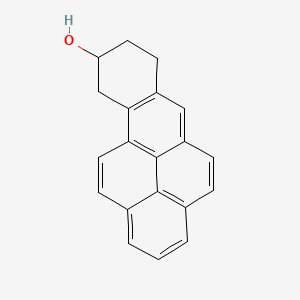![molecular formula C8H5Cl3O2S B12789903 3-[(Trichloromethyl)sulfanyl]benzoic acid CAS No. 6629-30-7](/img/structure/B12789903.png)
3-[(Trichloromethyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Trichloromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H5Cl3O2S It is characterized by the presence of a benzoic acid moiety substituted with a trichloromethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trichloromethyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with trichloromethylthiolating agents. One common method includes the use of trichloromethylthiol chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Trichloromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Trichloromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Trichloromethyl)sulfanyl]benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Trifluoromethyl)sulfanyl]benzoic acid
- 3-[(Dichloromethyl)sulfanyl]benzoic acid
- 3-[(Methylsulfanyl)benzoic acid
Uniqueness
3-[(Trichloromethyl)sulfanyl]benzoic acid is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles and potentially more effective in biological applications.
Propriétés
Numéro CAS |
6629-30-7 |
|---|---|
Formule moléculaire |
C8H5Cl3O2S |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
3-(trichloromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H5Cl3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) |
Clé InChI |
KWMKKXCNDWOLQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(Cl)(Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


